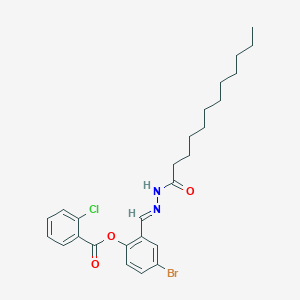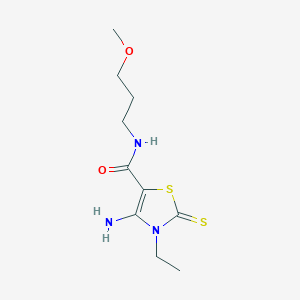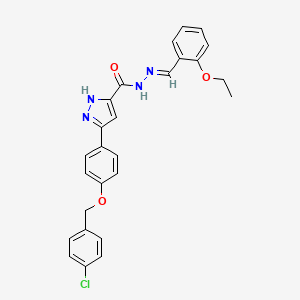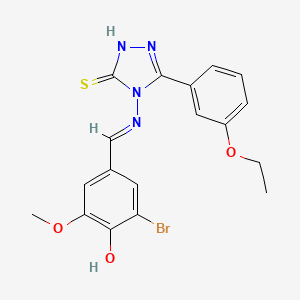
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidene group, a hydrazino group, and an iodinated benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzylidene hydrazine. This intermediate is then reacted with 2-iodobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodinated benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its hydrazone moiety.
Industry: Utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the iodinated benzamide group can interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-nitrobenzamide
- N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-bromobenzamide
- N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-fluorobenzamide
Uniqueness
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
769148-17-6 |
|---|---|
Molekularformel |
C16H13ClIN3O2 |
Molekulargewicht |
441.65 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide |
InChI |
InChI=1S/C16H13ClIN3O2/c17-12-7-5-11(6-8-12)9-20-21-15(22)10-19-16(23)13-3-1-2-4-14(13)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI-Schlüssel |
ZCABVIXCMQRCRH-AWQFTUOYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl)I |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B12019073.png)


![3-amino-6-(4-butoxyphenyl)-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12019086.png)
![N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B12019099.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12019112.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12019116.png)
![4-{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12019119.png)


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12019132.png)
![[1-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B12019138.png)
![3-(4-bromophenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019140.png)
